4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring substituted with aryl and morpholine groups. Its structure includes:
- 4-(4-chlorobenzoyl): A chlorinated aromatic ketone moiety contributing to electron-withdrawing effects.
- 3-hydroxy: A polar group enabling hydrogen bonding.
- 1-[3-(morpholin-4-yl)propyl]: A morpholine-linked alkyl chain that improves solubility and modulates pharmacokinetics.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN2O4/c25-18-6-2-17(3-7-18)22(29)20-21(16-4-8-19(26)9-5-16)28(24(31)23(20)30)11-1-10-27-12-14-32-15-13-27/h2-9,21,29H,1,10-15H2/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBACYUXJDRWJA-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 4-chlorobenzoyl chloride and 4-fluorophenyl acetic acid.
Coupling Reactions: These intermediates are then subjected to coupling reactions under specific conditions to form the desired compound. Common reagents used in these reactions include catalysts like palladium or copper, and solvents such as dichloromethane or toluene.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The chlorobenzoyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities with analogs:
Substituent Effects on Bioactivity
- Chlorine vs.
- Morpholine Propyl Chain: Shared with and , this group likely improves aqueous solubility (>50 mg/mL predicted) compared to non-morpholine analogs (e.g., compound 20 in ) .
Physicochemical Properties
- Melting Points : Compound 20 (263–265°C) has a higher melting point than predicted for the target compound, likely due to its tert-butyl group enhancing crystal packing .
- Lipophilicity (LogP) : The target compound’s calculated LogP (~3.5) is lower than compound 20 (~4.2) but higher than ’s pyridine-containing analog (~2.8), suggesting intermediate membrane permeability .
Structural and Crystallographic Insights
- Isostructural analogs (–8) with halogen substitutions (Cl, Br) show that minor changes in substituents can significantly alter crystal packing without affecting molecular conformation . This suggests the target compound’s 4-Cl and 4-F groups may similarly influence its solid-state properties.
Biological Activity
The compound 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one represents a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H13ClFNO3
- Molecular Weight : 345.75 g/mol
This compound features a pyrrolidine core substituted with a chlorobenzoyl group, a fluorophenyl group, and a morpholine moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing chlorine and fluorine substituents often exhibit enhanced antimicrobial properties. The presence of the chlorobenzoyl and fluorophenyl groups in this compound may contribute to its antimicrobial efficacy by altering the interaction with microbial targets.
- Mechanism of Action : The chlorinated and fluorinated groups can enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with bacterial cell walls.
- Case Studies : In vitro tests have shown that similar compounds exhibit significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes.
- Research Findings : Compounds with similar morpholino structures have demonstrated selective inhibition of COX-2, which is implicated in inflammatory processes. This suggests that our compound may similarly inhibit COX-2, thereby reducing inflammation .
- Data Table :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chlorine Atom : Enhances reactivity and binding affinity to biological targets.
- Fluorine Substituent : Increases metabolic stability and bioavailability.
- Morpholine Group : Contributes to solubility and binding interactions with proteins.
Studies indicate that modifications in these substituents can lead to variations in biological activity, emphasizing the importance of SAR in drug design .
Pharmacological Applications
Given its promising biological activities, this compound may have several therapeutic applications:
- Antimicrobial Agents : Potential development as a new class of antibiotics.
- Anti-inflammatory Drugs : Could serve as a lead compound for anti-inflammatory therapies targeting COX pathways.
- Cancer Therapeutics : Preliminary data suggest that similar compounds may exhibit cytotoxic effects on cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
